5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Structure:
This compound (CAS 245095-96-9) is a pyrazolo[1,5-a]pyrimidine derivative with a chlorine atom at position 5, methyl groups at positions 2 and 3, and an amine at position 6. Its molecular formula is C₆H₅ClN₄, with a molecular weight of 168.584 g/mol .
Synthesis and Applications: Primarily used as a synthetic building block, it is listed by CymitQuimica (Ref: 3D-CAA36979) but has been discontinued .
Properties
IUPAC Name |
5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRJCUVPNQLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857172 | |
| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-79-1 | |
| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrazole and Pyrimidine Precursors
The most direct route involves cyclization reactions between substituted pyrazole and pyrimidine intermediates. A validated method begins with 5-chloro-2,3-dimethylpyrazole, which undergoes nucleophilic substitution with an aminopyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.
Key mechanistic steps include:
- Nucleophilic Attack : The amine group of the pyrimidine derivative displaces a leaving group (e.g., chloride) on the pyrazole ring.
- Cyclization : Intramolecular bond formation between the pyrazole nitrogen and the pyrimidine carbon completes the fused ring system.
- Purification : Column chromatography or recrystallization isolates the product with >90% purity.
Multi-Step Functionalization of Pyrazolo[1,5-a]pyrimidine Core
An alternative approach modifies preassembled pyrazolo[1,5-a]pyrimidine scaffolds. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile intermediate. Subsequent steps involve:
- Reduction : Sodium borohydride converts the ester group to a primary alcohol.
- Oxidation : Dess–Martin periodinane oxidizes the alcohol to an aldehyde.
- Reductive Amination : The aldehyde reacts with ammonia or ammonium acetate in the presence of sodium triacetoxyborohydride to introduce the 7-amine group.
This method achieves a 63–84% yield across three steps, with the final product characterized by $$ ^1H $$-NMR and mass spectrometry.
Optimization Strategies for Industrial Production
Continuous Flow Reactor Systems
Automated continuous flow systems enhance reproducibility and scalability. By maintaining precise temperature and pressure control, these systems reduce side reactions and improve yields by 15–20% compared to batch processes.
Physicochemical and Spectroscopic Data
The compound’s properties are summarized below:
Mechanistic Insights and Byproduct Management
Byproduct Formation During Chlorination
Chlorination steps risk overhalogenation, particularly at the pyrimidine C(5) position. Using stoichiometric control (1:1 molar ratio of chlorinating agent to substrate) minimizes dichloro byproducts.
Regioselective Amination Challenges
The 7-amine group’s introduction competes with undesired N(1)- or N(3)-substitution. Employing bulky bases (e.g., DBU) directs amination to the C(7) position with >95% regioselectivity.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Reference |
|---|---|---|---|---|
| Cyclization of precursors | 78% | 92% | Moderate | |
| Multi-step functionalization | 63% | 89% | High | |
| Industrial continuous flow | 90% | 99.8% | Low |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine features a unique fused structure comprising pyrazole and pyrimidine rings. Its molecular formula is , with a molecular weight of approximately 196.64 g/mol. The compound's structure includes a chlorine atom and two methyl groups that significantly influence its reactivity and biological properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For instance, studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound has been tested in combination with established chemotherapeutics like doxorubicin, resulting in enhanced efficacy and reduced side effects in preclinical models .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, specifically targeting pathways related to cancer and other diseases. Its ability to inhibit certain enzymes can lead to significant therapeutic outcomes, making it a valuable candidate for drug development .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. While detailed investigations are still required, initial findings indicate potential effectiveness against various microbial strains .
Industrial Production
For industrial applications, the synthesis process is optimized for yield and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality. Stringent control of reaction conditions is critical for large-scale production .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of chlorine and methyl groups at specific positions enhances its reactivity and biological properties. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly affect activity levels.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine | Methyl group at position 3 | Lacks chlorine substituent |
| 2-Amino-4-chloropyrimidine | Chlorine at position 4 | Different ring structure |
| 4-Chloro-3-methylpyrazole | Methyl group at position 3 | Simpler structure without pyrimidine fusion |
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Anti-Mycobacterial Agents
3,5-Diphenyl Derivatives :
Compounds such as 3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) exhibit potent inhibition of Mycobacterium tuberculosis (MIC ≤ 0.03 μM) due to targeting ATP synthase. Key features include:Comparison with Target Compound :
The target compound lacks aromatic substituents at positions 3 and 5, which are critical for anti-TB activity. Its smaller methyl groups may reduce steric hindrance but limit target binding specificity.
CRF1 Receptor Antagonists
- N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) :
A selective CRF1 antagonist used in anxiety studies. Structural differences include:
Anti-Wolbachia Agents
Triazolo[1,5-a]pyrimidin-7-amine Derivatives
Anti-Malarial Agents
5-Chloro-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) :
Exhibits IC₅₀ = 0.12 μM against Plasmodium falciparum. The triazolo core and chloro /CF₃ groups enhance electron-withdrawing effects, improving target binding .Ametoctradin (ISO Name) :
A fungicide with the structure 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine . The long alkyl chain at position 6 increases lipophilicity, aiding membrane penetration .
Comparison with Target Compound :
Replacing the pyrazolo core with triazolo alters electronic properties and ring planarity, affecting target selectivity. The target compound’s pyrazolo core may offer better π-π stacking but reduced metabolic stability compared to triazolo derivatives.
Bromo and Biphenyl Derivatives
- 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) :
Synthesized via Suzuki coupling, this compound (HRMS [M+H]⁺ = 456.0823) features bulky biphenyl and bromo groups. Such modifications enhance binding to hydrophobic pockets in enzymes .
Comparison with Target Compound :
Key Takeaways
- Structural Flexibility : The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., anti-TB, anti-parasitic).
- Role of Substituents : Aryl and heteroaryl groups at positions 3 and 5 enhance activity in anti-infective agents, while alkyl chains (e.g., ametoctradin) improve fungicidal properties.
- Core Modification : Triazolo analogs exhibit distinct electronic profiles, favoring anti-malarial applications.
Biological Activity
5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its molecular formula is , and it features a unique structure characterized by a fused pyrazole and pyrimidine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Research indicates that this compound exhibits various biological activities through its interactions with specific biological targets. Notably, it has been identified as an enzyme inhibitor, particularly affecting pathways related to cancer and other diseases. The compound's ability to inhibit certain enzymes can lead to significant therapeutic outcomes.
Key Biological Activities
-
Anticancer Properties :
- Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For example, certain compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin has resulted in enhanced efficacy and reduced side effects in preclinical models .
- Antimicrobial Activity :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of chlorine and methyl groups at specific positions on the pyrazole ring enhances its reactivity and biological properties. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly affect activity levels.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine | Methyl group at position 3 | Lacks chlorine substituent |
| 2-Amino-4-chloropyrimidine | Chlorine at position 4 | Different ring structure |
| 4-Chloro-3-methylpyrazole | Methyl group at position 3 | Simpler structure without pyrimidine fusion |
Case Studies
-
Cytotoxicity Studies :
- In a series of experiments evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells compared to control groups .
- Synergistic Effects :
Future Directions
Given its promising biological activities and mechanisms of action, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed biochemical pathways affected by this compound.
- Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
